Cas no 1337701-53-7 (3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid)

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chiral benzopyran derivative featuring both an amino and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid benzopyran scaffold provides structural stability, while the functional groups allow for further derivatization, enabling the development of biologically active compounds. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its potential hydrogen-bonding interactions and conformational constraints. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its synthetic utility and structural features make it a useful building block for drug discovery and fine chemical synthesis.
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid structure
1337701-53-7 structure
Product Name:3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
CAS No:1337701-53-7
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD30499877
CID:5207808
PubChem ID:105446828
Update Time:2025-08-03

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
    • 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylicacid
    • 2H-1-Benzopyran-8-carboxylic acid, 3-amino-3,4-dihydro-
    • MDL: MFCD30499877
    • Inchi: 1S/C10H11NO3/c11-7-4-6-2-1-3-8(10(12)13)9(6)14-5-7/h1-3,7H,4-5,11H2,(H,12,13)
    • InChI Key: GGAAENLTMDRLAJ-UHFFFAOYSA-N
    • SMILES: O1C2C(C(=O)O)=CC=CC=2CC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • XLogP3: -1.7
  • Topological Polar Surface Area: 72.6

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Additional information on 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Comprehensive Guide to 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS No. 1337701-53-7): Properties, Applications, and Market Insights

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS No. 1337701-53-7) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This benzopyran derivative is gaining attention due to its unique structural features, which make it a valuable intermediate in drug discovery and development. In this article, we delve into the chemical properties, synthesis methods, applications, and market trends of this compound, while addressing frequently asked questions and industry-relevant topics.

The molecular structure of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid combines a benzopyran core with both amino and carboxylic acid functional groups. This combination creates versatile reactivity patterns that are particularly attractive for medicinal chemistry applications. Researchers are increasingly interested in this compound as a building block for small molecule therapeutics, especially in areas like central nervous system (CNS) drug development and anti-inflammatory agents.

Recent advancements in structure-activity relationship (SAR) studies have highlighted the potential of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives in targeting specific biological pathways. The compound's chiral center at position 3 offers opportunities for developing enantiomerically pure pharmaceuticals, a growing trend in the pharmaceutical industry to improve drug efficacy and reduce side effects. This aligns with current research priorities in precision medicine and personalized therapeutics.

The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves multi-step organic transformations starting from readily available phenolic precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods and environmentally friendly reaction conditions. These developments respond to the pharmaceutical industry's growing emphasis on sustainable synthesis and process optimization.

In analytical chemistry, 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid presents interesting challenges and opportunities. The compound's UV-active chromophore makes it suitable for HPLC analysis, while its ionizable groups allow for various mass spectrometry techniques. These properties are particularly valuable in ADME studies (Absorption, Distribution, Metabolism, and Excretion), a critical aspect of modern drug development pipelines.

The pharmaceutical applications of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives are expanding rapidly. Recent patent literature reveals growing interest in these compounds as GPCR modulators and enzyme inhibitors. The benzopyran scaffold has shown promise in addressing challenging therapeutic targets, particularly in neurological disorders and metabolic diseases. This aligns with current market demands for novel treatments in these therapeutic areas.

From a commercial perspective, the demand for 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is influenced by several factors. The compound's price and availability fluctuate based on raw material costs and synthetic complexity. Current market analysis suggests steady growth in demand, driven by pharmaceutical research and the compound's versatility in combinatorial chemistry and high-throughput screening applications.

Quality control standards for 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically require high purity levels (>98%) with strict limits on related substances. Advanced characterization techniques including NMR spectroscopy, HPLC-MS, and elemental analysis are employed to ensure batch-to-batch consistency. These quality parameters are particularly important for pharmaceutical customers who require materials for preclinical studies and regulatory submissions.

Storage and handling of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid require standard laboratory precautions for organic compounds. The material is typically stable at room temperature when protected from moisture and light, making it convenient for research applications. Proper material safety data should always be consulted before handling any chemical substance in laboratory settings.

Future research directions for 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives may explore their potential in emerging therapeutic areas such as neuroprotection and metabolic syndrome. The compound's structural features make it a promising candidate for multi-target drug design, an approach gaining traction in complex disease treatment. Additionally, innovations in crystal engineering could lead to improved formulations of active pharmaceutical ingredients derived from this scaffold.

For researchers sourcing 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, it's important to verify suppliers' credentials and quality control processes. The compound is available from specialized fine chemical suppliers and custom synthesis providers, with options for various quantities from milligram to kilogram scale. Current market trends show increasing availability of this building block as its applications in drug discovery continue to expand.

In conclusion, 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (CAS No. 1337701-53-7) represents an important structural motif in modern medicinal chemistry. Its unique combination of functional groups and chiral center offers numerous possibilities for drug development, particularly in challenging therapeutic areas. As research into benzopyran-based therapeutics progresses, this compound is likely to play an increasingly significant role in pharmaceutical innovation and small molecule drug discovery.

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